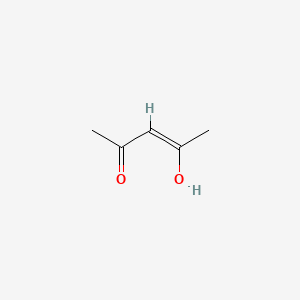

3-Penten-2-one, 4-hydroxy-

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3200 (br) | O–H stretch (enolic) |

| 1700 | C=O stretch (keto) |

| 1620 | C=C stretch (enolic) |

| 1250 | C–O–H bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enolic form exhibits a strong π→π* transition at 263 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) in hexane, attributed to the conjugated enone system. A weaker n→π* transition at 295 nm (ε = 300 L·mol⁻¹·cm⁻¹) corresponds to the keto tautomer.

Crystallographic Analysis and Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals an orthorhombic lattice (Pnma space group) with molecules arranged in chains via intermolecular C–H···O interactions. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell volume | 542.3 ų |

| O4–H···O2 distance | 2.541 Å |

| C3–C4 bond length | 1.410 Å |

Propriétés

Numéro CAS |

1522-20-9 |

|---|---|

Formule moléculaire |

C5H8O2 |

Poids moléculaire |

100.12 g/mol |

Nom IUPAC |

(Z)-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/b4-3- |

Clé InChI |

POILWHVDKZOXJZ-ARJAWSKDSA-N |

SMILES |

CC(=CC(=O)C)O |

SMILES isomérique |

C/C(=C/C(=O)C)/O |

SMILES canonique |

CC(=CC(=O)C)O |

Autres numéros CAS |

12082-47-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Tautomerism and Structural Dynamics

The compound exhibits keto-enol tautomerism, existing in equilibrium between enolic (4-hydroxy-3-penten-2-one) and keto (pentane-2,4-dione) forms. This equilibrium is solvent-dependent:

| Solvent | K (Enol/Keto) | Reference |

|---|---|---|

| Gas phase | 11.7 | |

| Cyclohexane | 42 | |

| DMSO | 2 | |

| Water | 0.23 |

The enol form dominates in nonpolar solvents due to intramolecular hydrogen bonding, while polar solvents stabilize the keto form. NMR and IR spectroscopy confirm rapid interconversion, with activation energies influenced by temperature and pH .

Oxidation Reactions

The enolic hydroxyl and α,β-unsaturated carbonyl groups make the compound susceptible to oxidation:

-

Strong Oxidants (KMnO₄, CrO₃): Yield carboxylic acids (e.g., acetic acid) via cleavage of the conjugated system .

-

Mild Oxidants (O₂): Form peroxides or epoxides at the double bond, with selectivity controlled by reaction conditions .

Experimental data for oxidative degradation in biological systems show enzymatic cleavage by acetylacetone dioxygenase, producing acetate and 2-oxopropanal :

Reduction Reactions

Reduction pathways vary with the reagent:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| NaBH₄ | 4-Hydroxy-3-penten-2-ol | Methanol, 0°C | |

| LiAlH₄ | 2,4-Pentanediol | Ether, reflux | |

| H₂/Pd-C | 4-Hydroxy-2-pentanone | Room temperature |

Selective reduction of the carbonyl group preserves the hydroxyl functionality, enabling synthetic applications in fine chemistry .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters:

-

Etherification: Alkylation with methyl iodide produces methoxy derivatives under basic conditions .

Condensation Reactions

The compound participates in aldol and Claisen condensations:

-

Self-Condensation: Forms α,β-unsaturated diketones in basic media .

-

Cross-Condensation: Reacts with aldehydes (e.g., benzaldehyde) to yield chalcone analogs, useful in heterocyclic synthesis .

Coordination Chemistry

As a bidentate ligand, the deprotonated form (acetylacetonate, acac⁻ ) chelates metal ions:

Stable complexes with Fe³⁺, Cu²⁺, and Al³⁺ are industrially significant as catalysts and precursors .

Biodegradation Pathways

In Acinetobacter johnsonii, enzymatic degradation proceeds via:

-

Dioxygenase-mediated C-C bond cleavage.

-

Formation of acetate and 2-oxopropanal as terminal products .

This pathway highlights its environmental persistence and potential bioremediation strategies.

Thermodynamic Data

Key reaction enthalpies from NIST :

| Reaction | ΔᵣH° (kJ/mol) | Method |

|---|---|---|

| Enol → Keto tautomerization | -7.9 ± 0.4 | Photoelectron |

| Isomerization (solvent: cyclohexane) | -10 ± 0.8 | NMR/UV |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-Methyl-3-penten-2-one (CAS 141-79-7)

- Structure : Methyl substituent at position 4 instead of hydroxyl.

- Properties: Molecular Weight: 98.14 g/mol (vs. 100.12 for 4-hydroxy analog) . Thermochemistry: Lower boiling point (≈140°C) compared to 4-hydroxy derivatives, which exhibit stronger intermolecular hydrogen bonding .

- Applications : Used as a flavor compound (fruity aroma in roasted coffee) .

(b) 4-[(2-Hydroxyethyl)amino]-3-penten-2-one

- Structure: Amino-ethyl-hydroxy substitution at position 3.

- Reactivity: Enhanced nucleophilicity due to the amino group, enabling participation in multi-component syntheses (e.g., chromeno-pyridine derivatives) .

(c) 4-Hydroxy-4-methyl-2-pentanone

- Structure : Cyclic hemiacetal formation possible due to hydroxyl and ketone proximity.

- Role in Flavors: Contributes ethereal aromas in coffee, contrasting with the fruity notes of 3-penten-2-one analogs .

Structural Isomers and Oxidation Products

(a) 3-Penten-2-one Oxide

- Formation: Generated via ozonolysis or photolysis of 3-penten-2-one.

- Reactivity : A five-carbon Criegee intermediate with distinct atmospheric oxidation pathways, leading to SOA precursors .

(b) 2-Pentanone and 2-Pentene

Coordination Chemistry Comparisons

Méthodes De Préparation

Base-Catalyzed Crossed Aldol Condensation

The most widely documented method for synthesizing 3-penten-2-one, 4-hydroxy- involves the crossed aldol condensation of acetone with aldehydes under basic conditions. For instance, US6960694B2 describes a liquid-phase reaction where aldehydes (C₄–C₂₁) react with excess acetone in the presence of concentrated sodium or potassium hydroxide. Key parameters include:

-

Molar ratio : A 12:1 acetone-to-aldehyde ratio minimizes self-condensation byproducts.

-

Catalyst concentration : 0.08–0.37 molar equivalents of NaOH relative to aldehyde.

-

Temperature : 60–90°C, with higher temperatures favoring faster kinetics but risking dehydration to α,β-unsaturated ketones.

Under optimized conditions (80°C, 13.1:1 acetone-to-butyraldehyde ratio), this method achieves 50% conversion of butyraldehyde with 92.3% selectivity toward 4-hydroxy-3-penten-2-one. However, competing pathways generate 4-hydroxy-4-methyl-2-pentanone (up to 37.1% selectivity at 96% conversion), necessitating precise control of water content (<6 wt%) to suppress hydration side reactions.

Two-Phase Reaction Systems

Recent patents highlight the use of biphasic systems to enhance selectivity. US6960694B2 reports a process where the aqueous catalyst phase (NaOH or KOH) is decanted from the organic product phase post-reaction. This approach reduces overexposure of the product to base, limiting retroaldol cleavage. For example, a plug-flow reactor operating at 59.6°C with 50% caustic solution achieves 84.3% combined selectivity for 4-hydroxy-3-penten-2-one and its dehydrated analog.

Catalytic Hydrogenation-Dehydration Sequences

Multi-Step Synthesis from Aldehydes

US6627782B2 outlines a three-stage process for producing 1-olefins from aldehydes, with 4-hydroxy-3-penten-2-one as an intermediate:

-

Aldol Condensation : Butyraldehyde + acetone → 4-hydroxy-3-penten-2-one.

-

Hydrogenation : Catalytic hydrogenation (Pd/ZrO₂, 15–25 bar H₂, 140–180°C) reduces the ketone to 2-octanol.

-

Dehydration : 2-octanol → 1-octene over Na-modified ZrO₂ at 325°C.

Although designed for olefin production, the first step isolates 4-hydroxy-3-penten-2-one in 74% selectivity when using a static mixer reactor. Side products include 4-hydroxy-3-octan-2-one (26%), highlighting the need for kinetic control.

Byproduct Management

Self-condensation of acetone generates 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), which complicates purification. US6960694B2 addresses this by:

-

Temperature modulation : Lower temperatures (60°C vs. 90°C) reduce diacetone alcohol formation from 55.6% to 14.9% selectivity.

-

Catalyst staging : Initial low-conversion reactors (50% conversion) favor 4-hydroxy-3-penten-2-one, while high-conversion stages maximize yield.

Comparative Analysis of Synthetic Routes

Emerging Techniques and Optimization Strategies

Q & A

Q. How can the structural elucidation of 3-Penten-2-one, 4-hydroxy- be performed using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Compare experimental IR spectra with NIST reference data (e.g., characteristic O–H stretching at ~3200 cm⁻¹ and C=O stretching at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (100.1158 g/mol) via high-resolution MS, cross-referencing with CAS Registry data (1522-20-9) .

- NMR : Use H and C NMR to identify the enolic tautomer (e.g., δ ~5.5 ppm for the hydroxyl proton in the Z-isomer) .

Q. What synthetic routes are commonly used to prepare 3-Penten-2-one, 4-hydroxy-?

Methodological Answer:

- Oxidative Methods : Controlled oxidation of allylic alcohols using MnO₂ or TEMPO/oxone systems .

- Enzymatic Reduction : Explore NAD(P)+-dependent reductases (e.g., EC 1.3.1.74) to optimize stereoselectivity, as kinetic parameters (e.g., = 0.023–0.63 mM) vary with substrate and pH .

Advanced Research Questions

Q. How does stereochemistry (Z/E isomerism) influence the reactivity of 3-Penten-2-one, 4-hydroxy- in nucleophilic addition reactions?

Methodological Answer:

- Chiral Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereoselectivity in aldol reactions.

- DFT Studies : Use hybrid functionals (e.g., B3LYP) to model transition states and predict regioselectivity, referencing Becke’s exchange-correlation functional for accuracy .

- Experimental Validation : Compare kinetic isotope effects (KIEs) for Z vs. E isomers under identical conditions .

Q. How can researchers resolve contradictions in reported enzymatic activity data (e.g., KmK_mKm variations) for 3-Penten-2-one, 4-hydroxy-?

Methodological Answer:

- Replicate Conditions : Standardize assay parameters (pH 6.0–7.0, 25–30°C) to align with BRENDA Database entries .

- Statistical Analysis : Apply ANOVA to assess variability in values across studies, considering enzyme source purity and cofactor availability.

- Structural Docking : Use AutoDock Vina to model substrate-enzyme interactions, identifying steric or electronic factors affecting binding .

Q. What strategies validate the purity of 3-Penten-2-one, 4-hydroxy- in analytical workflows?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to certified standards.

- Cross-Database Verification : Confirm spectral data against Reaxys or SciFinder entries to detect impurities (e.g., 2,4-pentanedione byproducts) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to assess hygroscopicity or solvent residues .

Q. How can computational modeling predict the tautomeric equilibrium of 3-Penten-2-one, 4-hydroxy- in solution?

Methodological Answer:

- Solvent Effects : Perform DFT calculations (e.g., Gaussian 16) with implicit solvent models (e.g., PCM) to simulate keto-enol equilibria.

- Experimental Calibration : Compare computed H NMR shifts (e.g., GIAO method) with experimental data in DMSO-d₆ or CDCl₃ .

Experimental Design & Data Analysis

Q. How to design a kinetic study for 3-Penten-2-one, 4-hydroxy- in enzymatic reduction pathways?

Methodological Answer:

- Variable Selection : Vary pH (6.0–7.0) and temperature (25–37°C) to map enzyme activity, referencing BRENDA’s range (0.023–0.63 mM) .

- Control Experiments : Include inhibitors (e.g., EDTA for metalloenzymes) and measure residual activity.

- Data Interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.

Q. What analytical approaches characterize degradation products of 3-Penten-2-one, 4-hydroxy- under oxidative stress?

Methodological Answer:

- LC-MS/MS : Identify oxidation byproducts (e.g., epoxides or carboxylic acids) using fragmentation patterns.

- Radical Trapping : Add TEMPOL or BHT to reaction mixtures to quench free radicals and isolate specific degradation pathways .

Advanced Methodological Challenges

Q. How to address low yields in the synthesis of Z-4-hydroxy-3-penten-2-one?

Methodological Answer:

- Purification Optimization : Use preparative HPLC with chiral columns to separate isomers.

- Reaction Engineering : Explore microwave-assisted synthesis to enhance enolization rates and reduce side reactions .

Q. What computational tools predict the environmental fate of 3-Penten-2-one, 4-hydroxy-?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.